4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE
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Overview
Description
4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and introduction of the trifluoromethyl group through a suitable reagent .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the ethenyl group can be reduced to a single bond.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a corresponding ketone, while reduction of the double bond may result in a saturated derivative.
Scientific Research Applications
4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: 3,5-Dimethoxy-4’-hydroxystilbene, known for its antioxidant properties.
Acetosyringone: 4-Hydroxy-3,5-dimethoxyacetophenone, used in plant biology research.
Uniqueness
4-[(1E)-2-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
4-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4/c1-23-10-5-8(6-11(24-2)13(10)21)3-4-9-7-12(15(16,17)18)20-14(22)19-9/h3-7,21H,1-2H3,(H,19,20,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOJYHXMJEJBO-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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